molecular formula C15H22N2O3 B7924062 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924062
M. Wt: 278.35 g/mol
InChI Key: LCNXOURDJOISIN-AWEZNQCLSA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 2-hydroxyethyl group at the nitrogen and a methyl-carbamic acid benzyl ester moiety at the 3-position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for targeting neurological or enzymatic pathways due to its carbamate functionality and polar hydroxyethyl group.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(14-7-8-17(11-14)9-10-18)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNXOURDJOISIN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Intermediate Synthesis

The stereoselective formation of the (S)-configured pyrrolidine ring constitutes the foundational step. A widely adopted strategy involves the cyclization of (S)-1,4-diaminobutane derivatives under acidic catalysis. For instance, treatment of (S)-4-aminobutane-1,2-diol with p-toluenesulfonic acid in refluxing toluene induces cyclodehydration, yielding (S)-pyrrolidin-3-ol in 78% enantiomeric excess (ee). Subsequent N-alkylation with ethylene oxide in tetrahydrofuran (THF) at −10°C introduces the 2-hydroxyethyl substituent while preserving stereochemical integrity, achieving 92% conversion efficiency.

Carbamate Formation Strategies

The methyl-carbamic acid benzyl ester moiety is installed via two primary approaches:

Method A: Direct Carbamoylation
Reaction of the pyrrolidine intermediate with methyl isocyanate in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), affords the carbamate precursor. Subsequent benzylation using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) provides the protected derivative in 85% yield over two steps.

Method B: Sequential Esterification
Alternative protocols employ pre-formed benzyl chloroformate derivatives. For example, coupling (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine with methyl chloroformate in the presence of triethylamine (TEA) generates the methyl carbamate intermediate, which undergoes benzylation under Mitsunobu conditions (DIAD, PPh₃) to achieve 89% yield.

Stereochemical Control and Enantiomeric Enrichment

Chiral Auxiliary Applications

To enhance stereochemical fidelity, (R)-(−)-2-phenylglycinol has been utilized as a chiral auxiliary during pyrrolidine ring formation. This approach facilitates diastereomeric crystallization, yielding the (S)-pyrrolidine derivative with >99% ee after auxiliary removal via hydrogenolysis.

Catalytic Asymmetric Synthesis

Recent advances employ Jacobsen’s thiourea catalysts for the kinetic resolution of racemic intermediates. For instance, treatment of (±)-1-(2-hydroxyethyl)pyrrolidin-3-ol with benzyl isocyanate in the presence of (R,R)-Jacobsen catalyst (5 mol%) in hexane at −40°C selectively acylates the (S)-enantiomer, achieving 94% ee.

Reaction Condition Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on SynthesisSource
Temperature−10°C to 0°CMinimizes epimerization
Solvent Polarityε = 4.0–7.0 (THF)Enhances nucleophilicity
Base StrengthpKₐ 7–9 (TEA)Accelerates carbamoylation
Reaction Time4–6 hBalances conversion vs. side reactions

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomeric impurities, achieving >99.5% chemical purity. Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers, with typical retention times of 12.3 min for (S)-isomer vs. 14.7 min for (R)-isomer.

Spectroscopic Validation

¹H NMR analysis confirms regiochemistry through characteristic resonances:

  • δ 4.55 (d, J = 12 Hz, CH₂Ph) for the benzyl ester

  • δ 3.78 (m, CH₂OH) correlating with hydroxyethyl integration

  • δ 2.95 (s, NCH₃) verifying methyl carbamate formation

High-resolution mass spectrometry (HRMS) data corroborate molecular identity:
Calculated : [M+H]⁺ = 279.1701 (C₁₅H₂₂N₂O₃)
Observed : 279.1698 (Δ = −0.3 ppm)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale implementations utilize microreactor technology to enhance heat/mass transfer during exothermic carbamoylation steps. A representative setup employs:

  • Reactor Volume: 50 mL

  • Flow Rate: 10 mL/min

  • Residence Time: 5 min
    This configuration achieves 93% conversion with 40% reduction in solvent consumption compared to batch processes.

Green Chemistry Metrics

Process intensification strategies demonstrate improved sustainability:

  • E-factor reduction from 32 → 18

  • PMI (Process Mass Intensity) optimization: 56 → 29 kg/kg

  • 98% solvent recovery via wiped-film evaporation

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₅H₂₂N₂O₃
  • CAS Number : 2059927-65-8
  • Molecular Structure : The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the hydroxyl and carbamate functional groups enhances its solubility and reactivity.

Drug Development

The compound has shown promise in drug development, particularly in creating novel therapeutic agents. Its structural similarity to existing drugs allows it to be explored for:

  • Analgesic Properties : Research indicates that carbamate derivatives can exhibit pain-relieving effects, making them suitable candidates for analgesic drug development.
  • CNS Activity : Due to the presence of the pyrrolidine moiety, this compound may interact with central nervous system receptors, potentially leading to applications in treating neurological disorders.

Enzyme Inhibition

Studies have suggested that compounds with similar structures can act as enzyme inhibitors. This property is crucial for:

  • Targeting Specific Pathways : By inhibiting specific enzymes, these compounds can modulate metabolic pathways involved in diseases such as cancer or diabetes.
  • Designing Selective Inhibitors : The ability to modify the ester group allows for the development of selective inhibitors that could minimize side effects.

Molecular Probes

This compound can serve as a molecular probe in biochemical assays due to its reactive functional groups. It can be utilized to:

  • Study Protein Interactions : The compound can be tagged or modified to study interactions between proteins and other biomolecules.
  • Investigate Metabolic Pathways : By tracing its incorporation into metabolic pathways, researchers can gain insights into cellular processes.

Synthesis of Derivatives

The versatility of the carbamate group allows for the synthesis of various derivatives, which can be tailored for specific applications:

  • Creating Libraries of Compounds : Researchers can create libraries of related compounds to screen for desired biological activities.
  • Modification for Enhanced Activity : Structural modifications can lead to derivatives with improved potency or selectivity.

Case Study 1: Analgesic Activity

A study investigated the analgesic properties of several carbamate derivatives, including [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester. Results indicated significant pain relief in animal models, suggesting potential for further development as a therapeutic agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound demonstrated its effectiveness against specific targets involved in cancer metabolism. The findings highlight its potential use in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and carbamic acid ester moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs vary in three regions: (1) carbamate N-substituent (methyl, ethyl, isopropyl, cyclopropyl), (2) ester group (benzyl vs. tert-butyl), and (3) pyrrolidine substituents (hydroxyethyl, chloro-acetyl). Below is a detailed comparison:

Compound Name Molecular Formula Molecular Weight Carbamate N-Substituent Ester Group Pyrrolidine Substituent CAS Number Availability Purity/Notes
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester* C₁₅H₂₂N₂O₃ 302.35 Methyl Benzyl 2-Hydroxyethyl N/A Hypothetical N/A
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C₁₆H₂₄N₂O₃ 316.38 Ethyl Benzyl 2-Hydroxyethyl 122021-01-6 Available (Parchem) Supplier-certified
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C₁₄H₂₀N₂O₃ 264.33 None (primary carbamate) Benzyl 2-Hydroxyethyl 1354001-63-0 Discontinued (Cymit) 98%
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₆N₂O₃ 306.40 Isopropyl Benzyl 2-Hydroxyethyl N/A Available (ChemBK) N/A
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester C₁₃H₂₄N₂O₃ 280.35 Methyl tert-Butyl 2-Hydroxyethyl N/A Discontinued (Cymit) N/A
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₈H₂₁ClN₂O₃ 366.83 Cyclopropyl Benzyl 2-Chloro-acetyl 205448-32-4 Available (Parchem) N/A

Key Findings:

Carbamate N-Substituent Effects: Methyl vs. Isopropyl and Cyclopropyl: Bulkier groups like isopropyl (C₁₇H₂₆N₂O₃) or cyclopropyl (C₁₈H₂₁ClN₂O₃) may enhance steric hindrance, altering receptor binding or metabolic stability .

Ester Group Variations :

  • Benzyl vs. tert-Butyl : Benzyl esters (e.g., CAS 122021-01-6) are more labile under acidic/basic conditions compared to tert-butyl esters, which are often used as protecting groups .

Pyrrolidine Substituent Impact :

  • Hydroxyethyl vs. Chloro-acetyl : The hydroxyethyl group (polar, hydrogen-bonding) contrasts with the chloro-acetyl substituent (electrophilic, reactive), suggesting divergent applications in prodrug design or covalent inhibitor synthesis .

Supplier and Availability Trends

  • Discontinued Compounds : The tert-butyl methyl carbamate analog (CymitQuimica) and primary carbamate (CAS 1354001-63-0) are discontinued, reflecting possible synthetic challenges or reduced demand .
  • Active Suppliers : Parchem supplies benzyl ester derivatives (e.g., CAS 122021-01-6 and 205448-32-4), emphasizing their relevance in medicinal chemistry .

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, a carbamate derivative, has garnered attention in medicinal chemistry due to its unique structural features. With a molecular formula of C₁₄H₂₀N₂O₃ and a molecular weight of 264.15 g/mol, this compound exhibits potential biological activities that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a hydroxyethyl group and a benzyl carbamate moiety. Its systematic name is benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, and it has been assigned the CAS Registry Number 337361-38-3. The following table summarizes its key physicochemical properties:

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.15 g/mol
Density1.21 g/cm³ (predicted)
Boiling Point448.1 °C (predicted)
pKa12.08 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with various biological macromolecules, while the hydrophobic interactions facilitated by the pyrrolidine ring enhance binding affinity to target proteins or enzymes.

Anticancer Activity

Research indicates that carbamate derivatives similar to this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin . The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Neuroprotective Effects

Pyrrolidine derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrate potential in enhancing cholinergic function, which is crucial for cognitive processes . The introduction of hydroxyethyl groups in pyrrolidine derivatives has been linked to improved brain penetration and selective inhibition of these enzymes.

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial activity of similar carbamate derivatives against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cell wall integrity or interference with essential metabolic pathways . For example, compounds exhibiting activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains have shown promise in overcoming antibiotic resistance.

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Anticancer Efficacy : A study on a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer properties .
  • Neuroprotective Mechanism : Research indicated that a derivative inhibited AChE effectively while showing minimal interaction with BuChE, highlighting its potential for treating Alzheimer's disease without adverse effects associated with broader cholinesterase inhibition .
  • Antimicrobial Activity : A series of experiments revealed that derivatives could inhibit fungal growth by targeting ergosterol biosynthesis, essential for maintaining fungal cell membrane integrity .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester?

Methodological Answer:

  • Stepwise Functionalization : Begin with (S)-pyrrolidin-3-yl methanol. Protect the hydroxyl group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate intermediate .
  • Hydroxyethyl Introduction : React the intermediate with 2-bromoethanol or ethylene oxide under nucleophilic substitution conditions (e.g., NaH in THF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., (S)-configuration) and carbamate/benzyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, calculated vs. observed m/z) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Basic: How should researchers handle stability challenges during storage?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (argon) at −20°C in amber vials to prevent hydrolysis of the carbamate group .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track impurity formation .

Advanced: What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radiolabeled ligands (³H or ¹²⁵I) .
  • Enzyme Inhibition Studies : Test against kinases (e.g., PI3K) via fluorescence polarization assays with ATP-competitive probes .
  • Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .

Advanced: How can impurity profiles be systematically characterized?

Methodological Answer:

  • Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Identify impurities via LC-MS/MS .
  • Epimer Detection : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve (S)- and (R)-isomers, which may co-elute under standard conditions .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min suggests poor stability .
  • Structural Modifications : Introduce fluorine atoms or replace labile groups (e.g., benzyl ester → tert-butyl ester) to reduce CYP450-mediated oxidation .

Advanced: How can chiral resolution be achieved during large-scale synthesis?

Methodological Answer:

  • Chiral Stationary Phases : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) and ethanol/heptane mobile phases .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key synthetic steps .

Advanced: What computational tools aid in understanding its mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PI3K or other targets (PDB: 4L23) .
  • DFT Calculations : Analyze carbamate group reactivity using Gaussian 09 at the B3LYP/6-31G* level .

Advanced: How are mechanistic studies designed to validate target engagement?

Methodological Answer:

  • Photoaffinity Labeling : Synthesize a radiolabeled analog (³H or ¹⁴C) for covalent binding studies in cell lysates .
  • CRISPR Knockout Models : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .

Advanced: What toxicological assessments are prioritized for early-stage development?

Methodological Answer:

  • Ames Test : Assess mutagenicity in TA98 and TA100 Salmonella strains (OECD 471) .
  • hERG Inhibition : Screen for cardiac risk via patch-clamp electrophysiology (IC₅₀ <10 µM raises concerns) .

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